molecular formula C6H10ClN3O B6220954 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride CAS No. 2758006-42-5

1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B6220954
CAS No.: 2758006-42-5
M. Wt: 175.6
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Description

1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This reaction can be carried out at ambient temperature, making it efficient and convenient.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using agents such as NH4Cl/Zn powder.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: NH4Cl/Zn powder in a suitable solvent.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of substituted methanamines.

Scientific Research Applications

1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2758006-42-5

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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